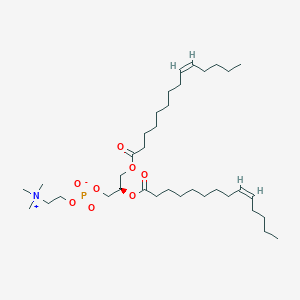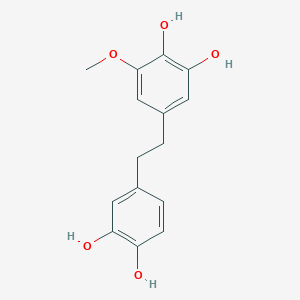
Dendrocandin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dendrocandin E is a diphenylethane that is 1,2-dihydrostilbene substituted by hydroxy groups at positions 3, 3', 4 and 4' and a methoxy group at position 5. It is isolated from the stems of Dendrobium candidum and exhibits antioxidant activity. It has a role as a metabolite and a radical scavenger. It is a member of catechols, a diphenylethane and a member of methoxybenzenes. It derives from a hydride of a 1,2-dihydrostilbene.
科学的研究の応用
Antioxidant Activity
Dendrocandin E, isolated from Dendrobium candidum, has demonstrated significant antioxidant properties. In a study exploring the antioxidant activities of new compounds, dendrocandin E showed potent activity in the DPPH radical scavenging test, with an IC50 value of 15.6 µM, indicating its potential as a natural antioxidant agent. This activity was compared against vitamin C, a known antioxidant, which had an IC50 of 23.2 µM, highlighting dendrocandin E's strong antioxidant capabilities (Li et al., 2009).
Neurite Outgrowth-Promoting Activity
In another domain of scientific research, compounds related to dendrocandin E, such as dendrocandin T and U from Dendrobium officinale, were investigated for their neurite outgrowth-promoting activity. Although dendrocandin E itself was not directly mentioned in this study, the research on dendrocandins T and U indicates the potential neurotrophic benefits of compounds within this class, suggesting a broader application in neurology and the health function of traditional Chinese medicines like "Tiepi Shihu" (Yang et al., 2015).
Anti-Tumor Potential
A study focusing on the synthesis and biological evaluation of dendrocandin analogues revealed the potential anti-tumor properties of these compounds. A dendrocandin analogue exhibited significant cytotoxicity against various human cancer cell lines, including MCF-7, A549, A431, SW480, HepG-2, and HL-60, through MTT assays. The compound showed an IC50 value of 16.27 ± 0.26 µM and was found to up-regulate the expression of apoptotic proteins, leading to apoptosis, indicating dendrocandin derivatives' promise as anticancer agents (Yan et al., 2021).
特性
製品名 |
Dendrocandin E |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC名 |
5-[2-(3,4-dihydroxyphenyl)ethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C15H16O5/c1-20-14-8-10(7-13(18)15(14)19)3-2-9-4-5-11(16)12(17)6-9/h4-8,16-19H,2-3H2,1H3 |
InChIキー |
LQWUHEDAVONVEF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)O)CCC2=CC(=C(C=C2)O)O |
同義語 |
dendrocandin E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



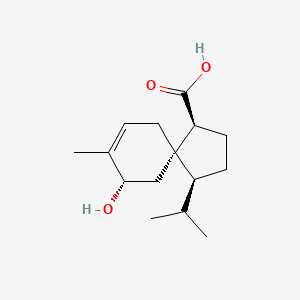
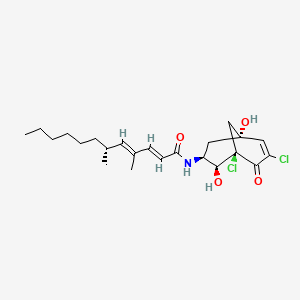
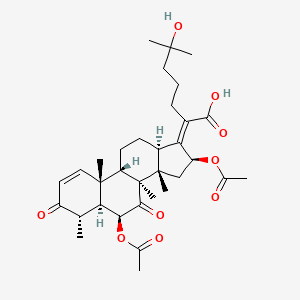
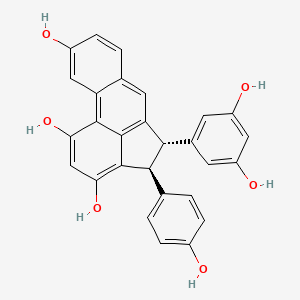
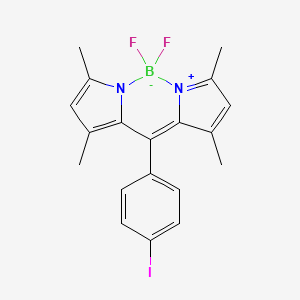
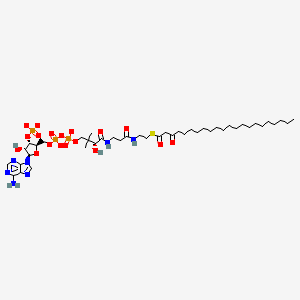

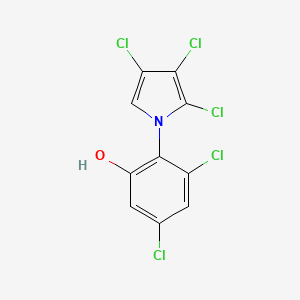
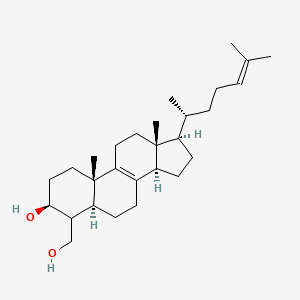
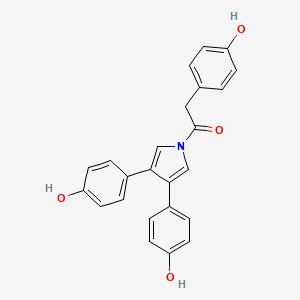
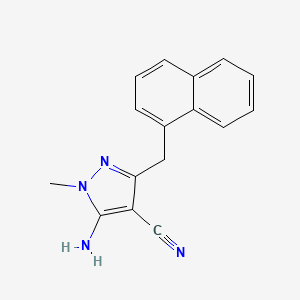
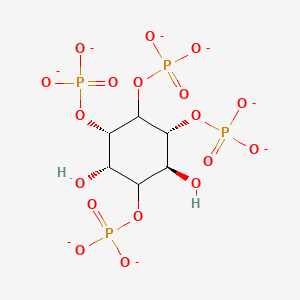
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
